Hydrogen-Bonding Capacity Differentiation: Ethanimidamide vs. Ethanamine and Acetamide Analogs
The ethanimidamide functional group in 2-(pyridin-3-yl)ethanimidamide provides two hydrogen bond donors and three hydrogen bond acceptors, yielding a topological polar surface area (TPSA) of 62.76 Ų [1]. In contrast, the primary amine analog 2-(3-pyridinyl)ethanamine possesses one hydrogen bond donor and one acceptor, while the amide analog 3-pyridineacetamide provides two donors and two acceptors [2]. This difference translates to distinct hydrogen-bonding geometry and bidentate coordination potential, which is critical for target engagement in structure-based drug design.
| Evidence Dimension | Hydrogen Bond Donor Count / Hydrogen Bond Acceptor Count / TPSA |
|---|---|
| Target Compound Data | 2 donors / 3 acceptors / 62.76 Ų |
| Comparator Or Baseline | 2-(3-pyridinyl)ethanamine: 1 donor / 1 acceptor; 3-Pyridineacetamide: 2 donors / 2 acceptors (TPSA values not located for comparators) |
| Quantified Difference | Target compound has 100% more H-bond donors than ethanamine analog and 50% more acceptors than acetamide analog; TPSA differs by functional group class |
| Conditions | Calculated physicochemical properties based on molecular structure |
Why This Matters
The distinct hydrogen-bonding profile directly influences molecular recognition, solubility, and permeability, making the compound non-interchangeable with amine or amide analogs in medicinal chemistry applications.
- [1] ChemBase. 2-(Pyridin-3-yl)ethanimidamide (ChemBase ID: 262408). Theoretical Calculated Properties: TPSA, H-Bond Donors/Acceptors. View Source
- [2] ChemChart. 2-(3-Pyridinyl)ethanamine (CAS 20173-24-4) Structure and Properties. View Source
